![molecular formula C17H17N3O B7461358 3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide](/img/structure/B7461358.png)
3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a protein kinase that plays a critical role in cell division and is overexpressed in many types of cancer. MLN8054 has been studied extensively for its potential as a cancer treatment.
Mécanisme D'action
3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide inhibits Aurora A kinase, which is involved in cell division. By inhibiting Aurora A kinase, 3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide can prevent the formation of new cancer cells. 3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide has also been shown to induce cell death in cancer cells.
Biochemical and physiological effects:
3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce cell death in cancer cells. 3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide has been studied in several animal models, including mice and rats, with promising results.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that 3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide is a small molecule inhibitor and may not be effective in all types of cancer.
Orientations Futures
There are several future directions for research on 3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide. One area of research is the development of more potent inhibitors of Aurora A kinase. Another area of research is the combination of 3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide with other cancer treatments, such as immunotherapy. Additionally, the use of 3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide in combination with other small molecule inhibitors is an area of active research.
Méthodes De Synthèse
The synthesis of 3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide involves several steps, including the formation of a pyridine intermediate and the coupling of an indole derivative. The final product is obtained through a series of purification steps. The synthesis of 3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide has been described in several research articles.
Applications De Recherche Scientifique
3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide has also been studied in combination with other cancer treatments, such as chemotherapy and radiation therapy, with promising results.
Propriétés
IUPAC Name |
3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-6-8-16(19-10-12)20-17(21)9-7-13-11-18-15-5-3-2-4-14(13)15/h2-6,8,10-11,18H,7,9H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWOQIJITFPKOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49823231 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.